molecular formula C17H22N2O3S B4992861 [(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine

[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine

Cat. No.: B4992861
M. Wt: 334.4 g/mol
InChI Key: PWNNOJHBDUFSDX-UHFFFAOYSA-N
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Description

[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine is a complex organic compound characterized by its unique structure, which includes a butoxy group, dimethylphenyl group, sulfonyl group, and pyridylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-butoxy-2,3-dimethylphenyl with a sulfonyl chloride derivative, followed by the introduction of the pyridylamine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles, including amines, alcohols, and thiols, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridylamine moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine can be compared with other sulfonyl-containing compounds, such as:

  • [(4-Butoxy-2,3-dimethylphenyl)sulfonyl]benzylamine
  • (4-Butoxy-2,3-dimethylphenyl)sulfonylamine

These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to the presence of the pyridylamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-butoxy-2,3-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-4-5-11-22-16-8-9-17(14(3)13(16)2)23(20,21)19-15-7-6-10-18-12-15/h6-10,12,19H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNNOJHBDUFSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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